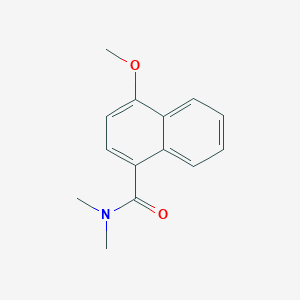
N-(diethylsulfamoyl)-N-methylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(diethylsulfamoyl)-N-methylcyclohexanamine, also known as DESM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DESM belongs to the class of amine compounds and has been shown to exhibit unique biochemical and physiological effects. In
作用機序
The mechanism of action of N-(diethylsulfamoyl)-N-methylcyclohexanamine is not fully understood. It has been suggested that N-(diethylsulfamoyl)-N-methylcyclohexanamine acts as a selective serotonin and norepinephrine reuptake inhibitor, which may contribute to its antidepressant and anxiolytic effects. N-(diethylsulfamoyl)-N-methylcyclohexanamine has also been shown to modulate the activity of glutamate receptors, which may be responsible for its analgesic effects.
Biochemical and Physiological Effects:
N-(diethylsulfamoyl)-N-methylcyclohexanamine has been shown to exhibit unique biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. N-(diethylsulfamoyl)-N-methylcyclohexanamine has also been shown to modulate the activity of glutamate receptors, which may be responsible for its analgesic effects. Additionally, N-(diethylsulfamoyl)-N-methylcyclohexanamine has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
N-(diethylsulfamoyl)-N-methylcyclohexanamine has several advantages for lab experiments. It exhibits high selectivity and potency, which makes it a useful tool for investigating the role of serotonin and norepinephrine in the brain. N-(diethylsulfamoyl)-N-methylcyclohexanamine is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, N-(diethylsulfamoyl)-N-methylcyclohexanamine has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. Additionally, N-(diethylsulfamoyl)-N-methylcyclohexanamine has not been extensively studied in humans, which limits its translational potential.
将来の方向性
There are several future directions for research on N-(diethylsulfamoyl)-N-methylcyclohexanamine. One area of interest is investigating the potential use of N-(diethylsulfamoyl)-N-methylcyclohexanamine in the treatment of neuropathic pain, epilepsy, and Alzheimer's disease. Another area of interest is investigating the mechanism of action of N-(diethylsulfamoyl)-N-methylcyclohexanamine and its effects on neurotransmitter systems in the brain. Additionally, further research is needed to determine the safety and efficacy of N-(diethylsulfamoyl)-N-methylcyclohexanamine in humans. Overall, N-(diethylsulfamoyl)-N-methylcyclohexanamine has significant potential for further research in the field of neuroscience.
合成法
N-(diethylsulfamoyl)-N-methylcyclohexanamine is synthesized through a multistep process that involves the reaction of cyclohexanone with methylamine followed by N-methylation and sulfamoylation with diethylsulfate. The final product is obtained through a purification process involving recrystallization and column chromatography. The synthesis method of N-(diethylsulfamoyl)-N-methylcyclohexanamine has been optimized over the years to improve the yield and purity of the final product.
科学的研究の応用
N-(diethylsulfamoyl)-N-methylcyclohexanamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and analgesic effects in animal models. N-(diethylsulfamoyl)-N-methylcyclohexanamine has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and Alzheimer's disease. The unique biochemical and physiological effects of N-(diethylsulfamoyl)-N-methylcyclohexanamine make it a promising candidate for further research in the field of neuroscience.
特性
IUPAC Name |
N-(diethylsulfamoyl)-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2S/c1-4-13(5-2)16(14,15)12(3)11-9-7-6-8-10-11/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTGRVWDDKBVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N(C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

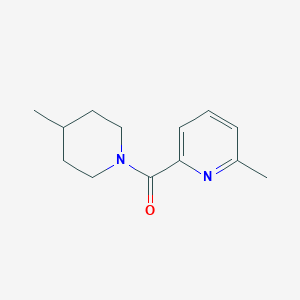
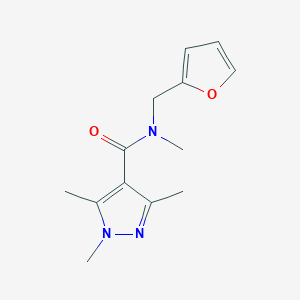
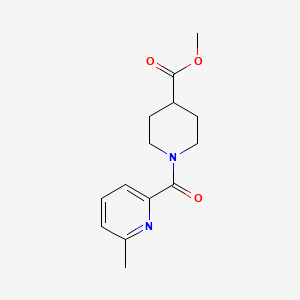

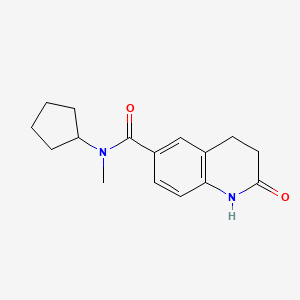
![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)


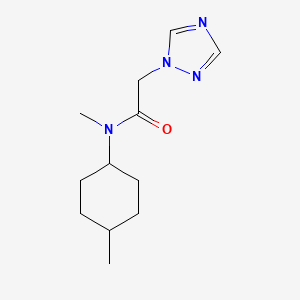
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
